2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
Description
Properties
Molecular Formula |
C11H5ClFN3O |
|---|---|
Molecular Weight |
249.63 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-8(13)10(16-11)17-9-4-2-1-3-7(9)5-14/h1-4,6H |
InChI Key |
KHLCKYIDIOXWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) and a solvent (e.g., toluene).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Halogen Substituents
- The 2-Cl, 5-F pattern on the pyrimidine ring in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. This contrasts with analogues like 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile , where regiochemical differences may alter reaction kinetics .
Functional Group Variations
- The hydroxymethyl and methyl groups in 2-(((2-Chloro-5-fluoropyrimidin-4-yl)...)benzonitrile increase solubility, making it preferable for biological applications .
- Imidazole-containing analogues (e.g., 4-((2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl)benzonitrile ) prioritize microbial activity over kinase targeting, reflecting divergent therapeutic pathways .
Biological Activity
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Overview
The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a benzonitrile moiety through an ether bond. Its molecular formula is C11H5ClFN3O, with a molecular weight of 249.63 g/mol. The specific substitution pattern enhances its chemical reactivity and biological properties, which are crucial for its function as a pharmaceutical agent.
Synthesis
The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-hydroxybenzonitrile. This reaction is generally conducted in the presence of a base such as potassium carbonate within a solvent like dimethylformamide (DMF), followed by heating to facilitate product formation.
Typical Reaction Conditions:
- Reactants: 2-chloro-5-fluoropyrimidine and 4-hydroxybenzonitrile
- Base: Potassium carbonate
- Solvent: Dimethylformamide
- Temperature: Elevated (exact conditions vary)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances binding affinity and specificity, which may lead to the modulation of specific biological pathways. This interaction can result in either inhibition or activation of enzymatic activities, making it a candidate for drug development in various therapeutic areas.
Biological Activity
Research indicates that 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile exhibits significant antibacterial properties. A study highlighted its effectiveness against enteric pathogens, showcasing broad-spectrum antibacterial activity. The compound demonstrated potent bactericidal effects, significantly reducing bacterial counts in time-kill assays .
Key Findings:
- Antibacterial Efficacy: Effective against multidrug-resistant Gram-negative bacteria.
- Mechanism: Induces cell envelope stress, disrupting the proton motive force (PMF), leading to ATP dissipation and cell death.
- Safety Profile: Exhibited a safe profile in both in vitro and in vivo settings.
Comparative Analysis with Similar Compounds
The biological activity of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile can be compared with structurally similar compounds. The presence of fluorine is known to enhance the potency of many pharmaceuticals due to improved metabolic stability and bioavailability.
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile | Structure | Antibacterial |
| IITR00210 | N/A | Broad-spectrum antibacterial, induces cell stress |
| 4-(Chloropyridinyl)benzamide | N/A | Antimalarial activity |
Case Studies
- Antibacterial Activity Study : A recent investigation into the compound's efficacy against enteropathogens demonstrated significant bactericidal action, achieving over a 3-log reduction in bacterial counts during kinetic assays. This study emphasizes the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts PMF within bacterial cells, leading to ATP dissipation and subsequent cell death. This mechanism underlines the importance of understanding how structural features influence biological activity .
Q & A
Q. What are the optimal synthetic conditions for 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile?
The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-5-fluoropyrimidine and 4-hydroxybenzonitrile. Key conditions include:
- Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.
- Solvent : Dimethylformamide (DMF) for polar aprotic stabilization.
- Temperature : Heating at 80–100°C for 12–24 hours to drive the reaction.
- Purification : Recrystallization or column chromatography yields >90% purity .
Reaction Table :
| Component | Role | Conditions |
|---|---|---|
| 2-Chloro-5-fluoropyrimidine | Electrophilic substrate | 1.0 equiv. |
| 4-Hydroxybenzonitrile | Nucleophile | 1.2 equiv. |
| K₂CO₃ | Base | 2.0 equiv. |
| DMF | Solvent | Reflux, 24 hours |
Q. How is the compound characterized post-synthesis?
Post-synthetic validation involves:
- HPLC/MS : Confirm molecular weight (249.63 g/mol) and purity (>95%).
- NMR Spectroscopy : Assign peaks for pyrimidine (δ 8.5–9.0 ppm) and benzonitrile (δ 7.5–8.0 ppm).
- X-ray Crystallography : Resolve regiochemistry of chloro/fluoro substituents (e.g., meta vs. para positions) .
Q. What solvents and storage conditions are recommended?
- Solubility : DMSO > DMF > acetonitrile (sparingly soluble in water).
- Storage : Desiccated at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence reactivity in cross-coupling reactions?
- Chlorine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations).
- Fluorine : Enhances electrophilicity via electron-withdrawing effects, directing nucleophilic attack to the pyrimidine C4 position.
- Case Study : Pd-mediated amination of 4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzonitrile achieved 75% yield using XPhos precatalyst .
Q. How can computational modeling predict biological activity?
- Target Identification : Molecular docking with mGlu5 receptor (PDB: 6FFI) shows hydrogen bonding between the nitrile group and Thr788.
- SAR Analysis : Fluorine at C5 increases binding affinity (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for non-fluorinated analogs) .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories .
Q. What strategies improve regioselectivity in derivatization?
- Directed Metalation : Use ortho-directing groups (e.g., nitrile) to control substitution patterns.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection).
- Catalytic Systems : Pd/XPhos selectively activates C2-Cl over C5-F in aminations .
Q. How to resolve contradictions in biological assay data?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
- Solution : Normalize data using Z-factor validation and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
